molecular formula C8H10N2O2 B2526964 Methyl 5-amino-4-methylpyridine-3-carboxylate CAS No. 1403596-21-3

Methyl 5-amino-4-methylpyridine-3-carboxylate

Cat. No.: B2526964
CAS No.: 1403596-21-3
M. Wt: 166.18
InChI Key: KULCOACJTLWICT-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-methylpyridine-3-carboxylate is an organic compound with the molecular formula C8H10N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-methylpyridine-3-carboxylate typically involves the reaction of 5-amino-4-methylpyridine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-methylpyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Methyl 5-amino-4-methylpyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-methylpyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-6-methylpyridine-3-carboxylate
  • 3-Amino-5-methylpyridine

Uniqueness

Methyl 5-amino-4-methylpyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

methyl 5-amino-4-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-6(8(11)12-2)3-10-4-7(5)9/h3-4H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULCOACJTLWICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 5-amino-4-methylnicotinic acid (5.0 g, 32 mmol) in methanol (75 mL), was added conc. H2SO4 (5 mL) slowly at room temperature. The mixture was stirred at 70° C. for 12 h. On completion, the solvent was removed under reduced pressure and the residue was neutralized with saturated NaHCO3 solution. Extraction was carried out using EtOAc; the combined organic layers were washed with water, brine and dried over anhydrous Na2SO4 and concentrated under reduced pressure to give the title compound (4.1 g, 75%) which used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Yield
75%

Synthesis routes and methods II

Procedure details

To a stirred solution of 5-amino-4-methylpyridine-3-carboxylic acid (0.94 g, 6.18 mmol) in MeOH (20 ml at 0° C. was added thionyl chloride drop-wise. The solution was then heated to 50° C. for 3.5 h, a further 10 ml of MeOH was added and the reaction heated at 50° C. for 5 h followed by stirring at room temperature for 64 h. The solvent was then evaporated under reduced pressure and saturated NaHCO3 solution was added until pH7-8. The product was extracted into EtOAc (2×50 ml) and the combined organics were washed with brine (50 ml) dried using Na2SO4, filtered and evaporated to afford the title compound as an off-white powder (824 mg, 80%) which was suitable for use in the next stage without any purification. LC-MS m/z=167.0, 1H NMR (500 MHz, Chloroform-d) δ 8.52 (d, J=34.2 Hz, 1H), 8.16 (s, 1H), 3.95 (d, J=4.8 Hz, 3H), 3.78 (s, 2H), 2.42 (s, 3H).
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
80%

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